2,4-Di(tert-butoxy)pyrimidine-5-boronic acid 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 109299-79-8
VCID: VC20739193
InChI: InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3
SMILES: B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O
Molecular Formula: C12H21BN2O4
Molecular Weight: 268.12 g/mol

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

CAS No.: 109299-79-8

Cat. No.: VC20739193

Molecular Formula: C12H21BN2O4

Molecular Weight: 268.12 g/mol

* For research use only. Not for human or veterinary use.

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid - 109299-79-8

CAS No. 109299-79-8
Molecular Formula C12H21BN2O4
Molecular Weight 268.12 g/mol
IUPAC Name [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid
Standard InChI InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3
Standard InChI Key SOJAZSRAXNFWRH-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O
Canonical SMILES B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid possesses a distinct molecular structure characterized by a pyrimidine core with two tert-butoxy substituents and a boronic acid group. The molecule has several identifiers in chemical databases and literature:

  • CAS Number: 109299-79-8 (for the anhydrous form)

  • CAS Number: 306935-93-3 (for the hydrate form)

  • Molecular Formula: C12H21BN2O4 (anhydrous)

  • Molecular Formula: C12H23BN2O5 (hydrate)

  • IUPAC Name: (2,4-di-tert-butoxypyrimidin-5-yl)boronic acid

  • Alternative IUPAC Name: [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid

  • SMILES Notation: CC(C)(C)OC1=NC=C(B(O)O)C(OC(C)(C)C)=N1

The compound features a planar pyrimidine ring with nitrogen atoms at positions 1 and 3. The tert-butoxy groups are attached to positions 2 and 4 of the pyrimidine ring, while the boronic acid group (B(OH)2) is located at position 5. This arrangement creates a molecule with interesting electronic properties and potential for further functionalization.

Physicochemical Properties

The physicochemical properties of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid are important for understanding its behavior in chemical reactions and potential applications. Key properties include:

PropertyAnhydrous FormHydrate FormReference
Molecular Weight268.12 g/mol286.13 g/mol
Hydrogen Bond Donor CountN/A3
Hydrogen Bond Acceptor CountN/A7
Rotatable Bond CountN/A5
Exact MassN/A286.1700020 Da
Physical AppearanceWhite to off-white solidWhite to off-white solid-

The presence of multiple hydrogen bond donors and acceptors in the hydrate form suggests that this compound can participate in various intermolecular interactions, which may influence its solubility and reactivity. The rotatable bonds provide conformational flexibility, potentially affecting how the molecule interacts with other chemical entities during reactions.

Synthesis Methods and Approaches

Documented Synthetic Routes

The synthesis of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid has been documented in scientific literature, though detailed procedures are somewhat limited in the available search results. A key synthetic approach involves organolithium chemistry:

The compound can be synthesized using n-butyllithium and triethyl borate in tetrahydrofuran at -100°C . This approach likely involves:

  • Preparation of 2,4-di(tert-butoxy)pyrimidine as a starting material

  • Lithiation at position 5 using n-butyllithium at low temperature

  • Reaction with triethyl borate to introduce the boronic acid functionality

  • Hydrolysis to obtain the final boronic acid product

This synthetic route was referenced in work by Wójtowicz-Rajchel and Koroniak published in the Journal of Fluorine Chemistry (2012, vol. 135, pp. 225-230) . The extremely low temperature (-100°C) used in this synthesis suggests the need for careful control of reaction conditions, likely to ensure regioselectivity of the lithiation step and to prevent side reactions.

Synthetic Challenges and Considerations

The synthesis of pyrimidine boronic acids presents several challenges that must be considered when preparing 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid. The pyrimidine ring is electron-deficient, which can make direct borylation difficult. The use of tert-butoxy protecting groups is likely strategic, as they:

  • Modify the electronic properties of the pyrimidine ring to facilitate lithiation

  • Provide steric hindrance that can direct metallation to specific positions

  • Protect positions that might otherwise be reactive toward organolithium reagents

The very low temperature employed in the synthesis (-100°C) is indicative of the sensitivity of the reaction, possibly to prevent competitive side reactions or decomposition of intermediates. The synthesis may result in variable amounts of anhydride content in the final product, as suggested by some product descriptions .

SpecificationValueSupplierReference
Purity>95% (HPLC)LGC Standards
Purity97%AChemBlock
FormatNeatLGC Standards
Special NotesMay contain varying amounts of anhydrideVarious

It's worth noting that some suppliers specifically mention that the product may contain "varying amounts of anhydride content" , which suggests that the boronic acid may partially condense to form boroxines (cyclic trimers) or other anhydride forms. This is a common characteristic of many boronic acids and may affect the reactivity and exact molecular weight of the commercial product.

Applications and Research Context

Related Research Areas

The compound's relationship to research in fluorine chemistry, as evidenced by its mention in the Journal of Fluorine Chemistry , suggests potential applications in the preparation of fluorinated pyrimidines. Fluorinated heterocycles are of considerable interest in medicinal chemistry due to the unique properties that fluorine can impart to drug molecules, including increased metabolic stability and altered lipophilicity.

The tert-butoxy protecting groups on the pyrimidine ring could also make this compound useful in sequential functionalization strategies, where different positions of the pyrimidine can be selectively modified in a controlled manner.

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